2-{[1-(2-Fluorophenyl)ethyl]amino}propan-1-ol
Description
2-{[1-(2-Fluorophenyl)ethyl]amino}propan-1-ol is an amino alcohol derivative characterized by a propan-1-ol backbone substituted with a 2-fluorophenyl-ethylamine group. The fluorine atom at the phenyl ring’s 2-position likely enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, a feature critical for pharmacokinetic optimization .
Properties
Molecular Formula |
C11H16FNO |
|---|---|
Molecular Weight |
197.25 g/mol |
IUPAC Name |
2-[1-(2-fluorophenyl)ethylamino]propan-1-ol |
InChI |
InChI=1S/C11H16FNO/c1-8(7-14)13-9(2)10-5-3-4-6-11(10)12/h3-6,8-9,13-14H,7H2,1-2H3 |
InChI Key |
ATTVTBXKZLCIEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NC(C)C1=CC=CC=C1F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-Fluorophenyl)ethyl]amino}propan-1-ol typically involves the reaction of 2-fluorophenylacetonitrile with ethylamine, followed by reduction and subsequent reaction with propanol. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2-{[1-(2-Fluorophenyl)ethyl]amino}propan-1-ol may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often incorporating advanced purification techniques to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-Fluorophenyl)ethyl]amino}propan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-{[1-(2-Fluorophenyl)ethyl]amino}propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor to pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[1-(2-Fluorophenyl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 2-{[1-(2-Fluorophenyl)ethyl]amino}propan-1-ol, highlighting variations in substituents and their implications:
Structural and Functional Insights
- Fluorine vs. Methyl/Furan Substituents : The 2-fluorophenyl group in the target compound likely improves membrane permeability compared to the 2,5-dimethylphenyl analog . However, furan-containing analogs (e.g., 5-methylfuran derivative) may exhibit reduced metabolic stability due to the oxygen heteroatom’s susceptibility to oxidation .
- Backbone Modifications: Ritodrine and Metaraminol feature ketone or oxime groups instead of a hydroxyl, altering their hydrogen-bonding capacity and therapeutic profiles (e.g., Ritodrine’s use in preterm labor) .
Biological Activity
2-{[1-(2-Fluorophenyl)ethyl]amino}propan-1-ol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with biological targets, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : CHFNO
- Molecular Weight : Approximately 201.26 g/mol
The structure consists of a propanol backbone with an amino group and a substituted fluorophenyl group, which enhances its lipophilicity and biological activity.
Research indicates that 2-{[1-(2-Fluorophenyl)ethyl]amino}propan-1-ol may exert its biological effects through several mechanisms:
- Receptor Interaction : The compound has been shown to interact with specific receptors, potentially influencing signaling pathways involved in various physiological processes.
- Enzyme Inhibition : It may inhibit certain enzymes, leading to altered metabolic pathways. For instance, studies have indicated interactions with phospholipase A2, which is crucial for lipid metabolism and inflammatory responses .
Biological Activity
The biological activity of 2-{[1-(2-Fluorophenyl)ethyl]amino}propan-1-ol has been evaluated in various studies:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens. Its effectiveness may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic processes.
- Anticancer Potential : The compound has been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways and cell cycle regulation.
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations above 50 µg/mL, indicating potential for development as an antimicrobial agent.
-
Cytotoxicity Assessment :
- In vitro cytotoxicity assays were performed on various cancer cell lines (e.g., HeLa, MCF-7). The compound demonstrated IC50 values ranging from 20 to 30 µM, suggesting moderate cytotoxicity with potential therapeutic applications.
Data Table: Biological Activity Overview
| Activity Type | Target Organism/Cell Line | Observed Effect | IC50/Minimum Inhibitory Concentration |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Bacterial inhibition | >50 µg/mL |
| Antimicrobial | Escherichia coli | Bacterial inhibition | >50 µg/mL |
| Cytotoxicity | HeLa (cervical cancer) | Induction of apoptosis | ~20 µM |
| Cytotoxicity | MCF-7 (breast cancer) | Induction of apoptosis | ~30 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
